

## Unveiling the Steroid-Sparing Potential of Zetomipzomib Maleate: A Co

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### Compound of Interest

Compound Name: Zetomipzomib Maleate

Cat. No.: B10831845

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Corticosteroids have long been a cornerstone in the management of autoimmune diseases, prized for their potent anti-inflammatory and immunosuppressive effects, but also fraught with a well-documented and burdensome side-effect profile. The quest for "steroid-sparing" therapies, which can reduce or eliminate the need for high-dose corticosteroids while maintaining disease control, is a paramount objective in autoimmune disease research and development. **Zetomipzomib Maleate** (formerly KZR-616), a novel, first-in-class immunomodulator, has emerged as a promising candidate in this arena. This guide provides an objective comparison of Zetomipzomib's steroid-sparing potential against corticosteroids in the treatment of autoimmune diseases such as lupus nephritis, supported by available clinical trial data and a detailed exploration of its mechanism of action.

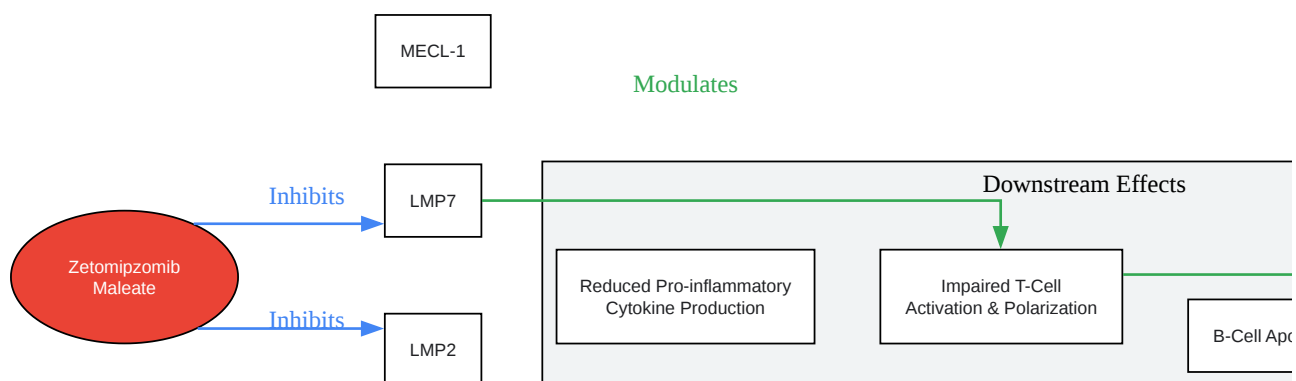
### Mechanism of Action: A Targeted Approach to Immune Modulation

Zetomipzomib selectively and irreversibly inhibits the LMP7 (low molecular mass polypeptide 7) and LMP2 (low molecular mass polypeptide 2) subunits of the immunoproteasome, a specialized form of the proteasome predominantly expressed in hematopoietic cells and induced by pro-inflammatory cytokines. This inhibition leads to a broad immunomodulatory effect rather than general immunosuppression.[5]

Downstream effects of LMP7 and LMP2 inhibition include:

- **Reduced Pro-inflammatory Cytokine Production:** Inhibition of the immunoproteasome has been shown to block the production of a wide array of pro-inflammatory cytokines, including TNF-α, IL-1, IL-6, and IL-17.
- **Modulation of T-Cell and B-Cell Function:** Zetomipzomib impairs T-cell activation and polarization of T helper (Th) cells, and can induce apoptosis in B-cells, thereby restraining the ERK signaling pathway.[3][4]

This targeted mechanism of action provides a strong rationale for its potential to control autoimmune-mediated inflammation while minimizing the broad immunosuppressive effects of corticosteroid use.



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Caption: Zetomipzomib's mechanism of action.

### Steroid-Sparing Potential in Autoimmune Hepatitis (AIH): The PORTOLA Trial

The Phase 2a PORTOLA trial (NCT05569759) evaluated the efficacy and safety of Zetomipzomib in patients with autoimmune hepatitis who had an inadequate response to corticosteroid therapy.

## Experimental Protocol: PORTOLA Trial

- Study Design: A multi-center, randomized, double-blind, placebo-controlled study with an open-label extension.
- Patient Population: Adults with a clinical diagnosis of AIH and signs of active disease despite standard-of-care therapy for  $\geq 3$  months or a disease flare.
- Intervention: Zetomipzomib or placebo administered subcutaneously once weekly for 24 weeks, in addition to a tapering course of glucocorticoids.
- Primary Efficacy Endpoint: The proportion of patients who achieved a complete biochemical response (normalization of ALT, AST, and IgG) without relapse.

### Quantitative Data: Zetomipzomib vs. Placebo in AIH

Outcome	Zetomipzomib (60 mg)	Placebo
Complete Remission & Steroid Taper to $\leq 5$ mg/day	31.3%	0%
Complete Remission & Complete Steroid Withdrawal	18.8%	0%

These results from the PORTOLA trial demonstrate a statistically significant steroid-sparing effect of Zetomipzomib in a difficult-to-treat AIH patient population.

## Steroid-Sparing Potential in Lupus Nephritis (LN): The MISSION Trial

The Phase 1b/2 MISSION trial (NCT03393013) assessed the safety, tolerability, and exploratory efficacy of Zetomipzomib in patients with active systemic lupus erythematosus (SLE) and lupus nephritis (LN).

### Experimental Protocol: MISSION Trial

- Study Design: An open-label, multi-center, dose-escalation study.
- Patient Population: Patients with active SLE with or without nephritis. The Phase 2 portion focused on patients with active proliferative (Class III/IV) LN.
- Intervention: Zetomipzomib administered subcutaneously once weekly for 24 weeks in addition to stable background therapy.
- Primary Efficacy Endpoint (Phase 2): Proportion of patients achieving a 50% or greater reduction in urine protein to creatinine ratio (UPCR) at week 24.

### Quantitative Data: Zetomipzomib in LN

Outcome	Zetomipzomib
Mean Reduction in Background Corticosteroid Use	53%
Patients Achieving Daily Corticosteroid Dose of $\leq 10$ mg	82.4% (14 of 17 patients)

The MISSION trial provides evidence for Zetomipzomib's ability to significantly reduce the corticosteroid burden in patients with active lupus nephritis.

## Comparison with Steroid-Sparing Alternatives

To provide context for Zetomipzomib's performance, it is essential to compare its steroid-sparing effects with those of established alternatives in the treatment of AIH and LN.

### Autoimmune Hepatitis: Comparison with Azathioprine

Azathioprine is a purine analogue commonly used as a steroid-sparing agent in AIH. While direct head-to-head trials with Zetomipzomib are not yet available, combination therapy with prednisone and azathioprine has been shown to have equivalent efficacy to prednisone alone but with significantly fewer side effects during maintenance of remission, increasing the azathioprine dose to 2mg/kg daily is a strategy to spare steroids.<sup>[6]</sup>

Therapy	Steroid-Sparing Outcome
Zetomipzomib (PORTOLA Trial)	18.8% achieved complete steroid withdrawal at 24 weeks.
Azathioprine (Standard of Care)	Used in combination to reduce steroid-related side effects; dosing strategy during maintenance. <sup>[6]</sup>

## Lupus Nephritis: Comparison with Mycophenolate Mofetil (MMF) and Cyclophosphamide

Mycophenolate mofetil and cyclophosphamide are standard-of-care immunosuppressants used in the induction and maintenance treatment of lupus with corticosteroid exposure.

A real-world study comparing MMF and intravenous cyclophosphamide (CYC) as induction therapy for lupus nephritis showed that patients in the MMF group had a lower prednisone dose at 6 months ( $15.7 \pm 5.2$  mg/day vs.  $18.6 \pm 11.3$  mg/day for CYC) and at 12 months ( $9.6 \pm 3.3$  mg/day vs.  $11.2 \pm 5.5$  mg/day for CYC).<sup>[7]</sup> In addition, MMF was found to be superior to intravenous cyclophosphamide for inducing renal remission.<sup>[8]</sup>

Therapy	Steroid-Sparing Outcome
Zetomipzomib (MISSION Trial)	53% mean reduction in background corticosteroid use; 82.4% reduction in corticosteroid-related adverse events.
Mycophenolate Mofetil	Associated with a lower daily prednisone dose at 6 and 12 months.
Cyclophosphamide	Standard of care, but generally associated with a higher steroid dose during the induction phase. <sup>[7]</sup>

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Caption: PORTOLA Trial Workflow.

## Conclusion

The available clinical trial data for **Zetomipzomib Maleate** demonstrates a significant and clinically meaningful steroid-sparing potential in both autoimmune conditions. By its mechanism of action, targeting the immunoproteasome, offers a differentiated approach to immune modulation that appears to translate into a reduced need for corticosteroids.

While direct comparative trials with all standard-of-care alternatives are needed for a definitive conclusion, the initial data suggests that Zetomipzomib represents a promising therapeutic candidate that warrants further investigation in autoimmune conditions where corticosteroid toxicity is a major clinical challenge. The ongoing and future clinical development of Zetomipzomib will be instrumental in defining its role in the evolving treatment landscape of autoimmune diseases.

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